![molecular formula C12H11NO2S B1528625 2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1216181-04-2](/img/structure/B1528625.png)
2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid (2-MPM-T4C) is a compound that has recently gained attention as a promising new molecule in the field of chemical synthesis. It is a thiazole carboxylic acid, which is a type of organic compound that has a sulfur-containing ring structure. The compound has been studied for its potential applications in various fields, including synthetic chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its thiazole ring, a common motif in many drugs, can interact with biological targets, making it a key component in developing new medications. For instance, thiazole derivatives are known for their antibacterial and anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this molecule can be used to construct more complex structures. Its carboxylic acid group allows for reactions that can extend the molecule or link it to other molecules, creating polymers or other large, functionalized compounds .
Material Science
The compound’s unique structure could be explored for the development of new materials. For example, its incorporation into polymers might result in materials with novel properties, such as enhanced durability or thermal stability .
Catalysis
Thiazole derivatives can act as ligands in catalytic systems. They can bind to metals and facilitate various chemical reactions, which is crucial in industrial processes like the synthesis of fine chemicals .
Agrochemical Development
The structural motif of thiazole is also found in many agrochemicals. This compound could serve as a starting point for the development of new pesticides or herbicides, contributing to more efficient crop protection strategies .
Biochemical Studies
As a small molecule with a distinct scaffold, it can be used in biochemical assays to study enzyme interactions, helping to elucidate biological pathways or discover potential drug targets .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical techniques .
Environmental Science
Research into the environmental fate of thiazole derivatives, including this compound, can provide insights into their biodegradability and potential impact on ecosystems .
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)6-11-13-10(7-16-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBRGXGIHYPDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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